

Application Notes and Protocols for PHPS1 Sodium in Mouse Models

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Compound of Interest

Compound Name: PHPS1 Sodium

Cat. No.: B610096

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Introduction

PHPS1 (Phenylhydrazonopyrazolone Sulfonate) Sodium is a potent and cell-permeable small molecule inhibitor of the protein tyrosine phosphatase Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2).^{[1][2]} Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, including the Ras-MAPK (mitogen-activated protein kinase) pathway, which is essential for cell proliferation, differentiation, and survival.^{[1][3]} Dysregulation of Shp2 activity is implicated in several diseases, including cancer and developmental disorders.^[4] PHPS1 acts as a competitive inhibitor by binding to the active site of Shp2, thereby blocking its phosphatase activity and downstream signaling.^[2] These properties make PHPS1 a valuable tool for studying the physiological and pathological roles of Shp2 in vivo, particularly in mouse models of diseases such as atherosclerosis.^[5]

Data Presentation

Table 1: In Vivo Dosage and Administration of PHPS1 in Mouse Models

Compound	Mouse Model	Dosage	Administration Route	Frequency	Application	Reference
PHPS1	Ldlr-/-	3 mg/kg	Intraperitoneal (i.p.)	Daily	Atherosclerosis Study	[1]
PHPS1	Ldlr-/-	Not Specified	Subcutaneous (s.c.)	Not Specified	Atherosclerosis Study	[5]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of PHPS1 in an Atherosclerosis Mouse Model

This protocol is based on the methodology reported for studying the effects of PHPS1 on atherosclerosis development in LDL receptor-deficient (Ldlr-/-) mice.[1]

Materials:

- **PHPS1 Sodium Salt**
- Vehicle (e.g., sterile 0.9% saline or Phosphate Buffered Saline - PBS)
- Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
- Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
- Ldlr-/- mice on a high-fat diet
- Standard animal handling and restraint equipment

Procedure:

- Preparation of PHPS1 Solution:
 - Note: The exact vehicle used in the original study by Hellmuth et al. is not specified in the available search results. A common practice for in vivo administration of small molecules is

to use a vehicle that ensures solubility and is well-tolerated by the animals. The following is a general procedure.

- To prepare a stock solution, dissolve **PHPS1 sodium** salt in a minimal amount of DMSO.
- For the final injection volume, dilute the stock solution with sterile 0.9% saline or PBS to achieve the desired final concentration for a 3 mg/kg dose. The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid toxicity.
- Ensure the final solution is clear and free of precipitation. Warm the solution to room temperature before injection.
- Animal Dosing:
 - Weigh each mouse accurately to calculate the precise volume of the PHPS1 solution to be administered.
 - The volume of injection should typically be in the range of 100-200 µL for an adult mouse.
 - Restrain the mouse appropriately.
 - Administer the PHPS1 solution via intraperitoneal injection daily.
 - For the control group, administer an equivalent volume of the vehicle solution.
- Monitoring:
 - Monitor the mice regularly for any signs of toxicity or adverse effects.
 - In the context of an atherosclerosis study, mice are typically maintained on a high-fat diet throughout the treatment period.[\[1\]](#)

Protocol 2: Subcutaneous (s.c.) Administration of PHPS1

This protocol provides a general framework for subcutaneous administration of PHPS1, as utilized in the study by Ren et al. (2018).[\[5\]](#) The exact dosage was not specified in the available

literature, so a dose-finding study may be necessary. The 3 mg/kg dose used for intraperitoneal injection can serve as a starting point for optimization.

Materials:

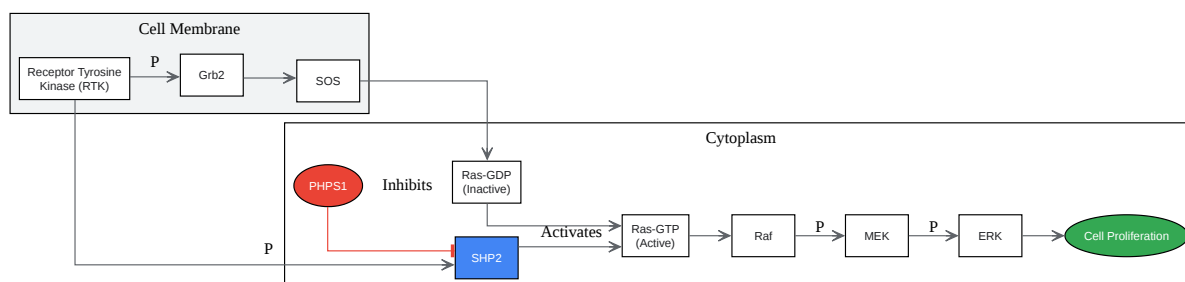
- **PHPS1 Sodium Salt**
- Vehicle (e.g., sterile 0.9% saline or PBS)
- DMSO (optional)
- Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
- Mouse model of interest
- Standard animal handling and restraint equipment

Procedure:

- Preparation of PHPS1 Solution:
 - Follow the same procedure as described in Protocol 1 for preparing the PHPS1 solution.
- Animal Dosing:
 - Weigh each mouse to determine the injection volume.
 - Gently lift a fold of skin on the back of the mouse, between the shoulder blades, to create a "tent".
 - Insert the needle into the base of the skin tent, parallel to the body.
 - Inject the PHPS1 solution into the subcutaneous space.
 - Administer the vehicle solution to the control group.
- Monitoring:
 - Observe the injection site for any local reactions.

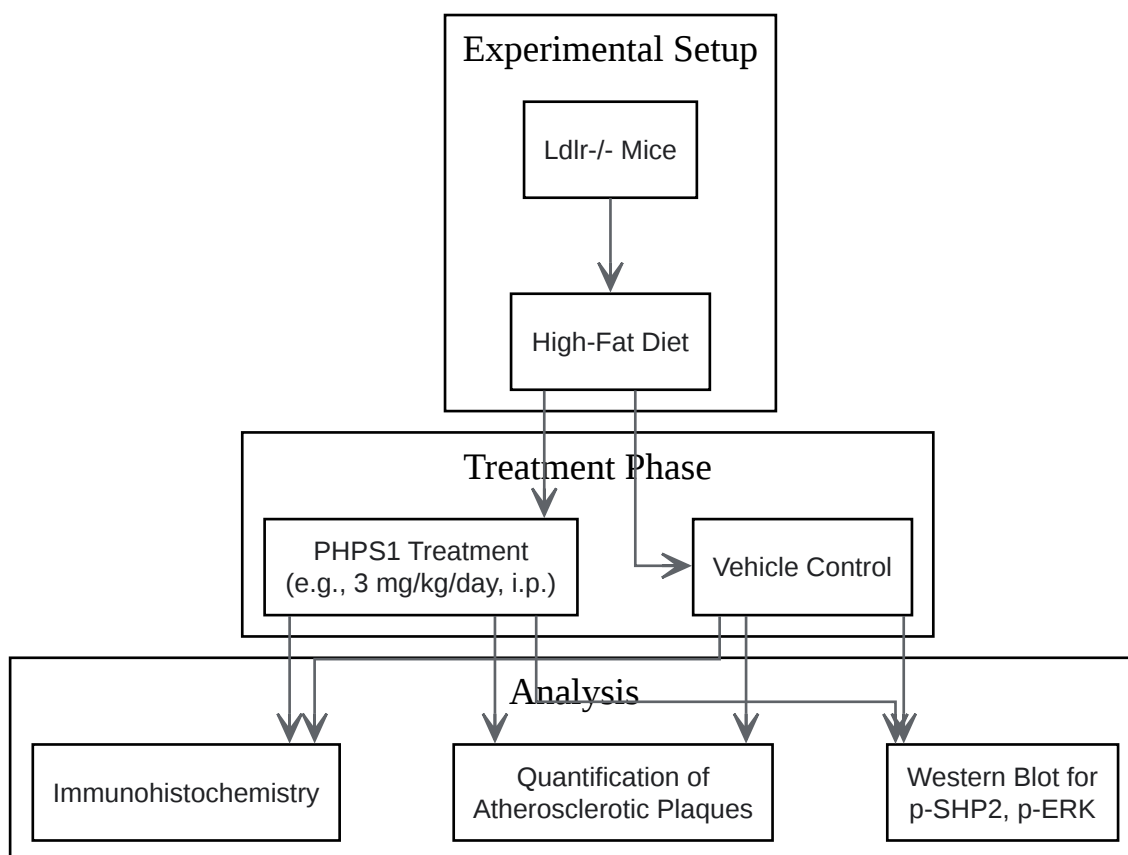
- Monitor the overall health and behavior of the mice.

Mandatory Visualization



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Caption: PHPS1 inhibits the SHP2-mediated activation of the Ras-ERK signaling pathway.



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